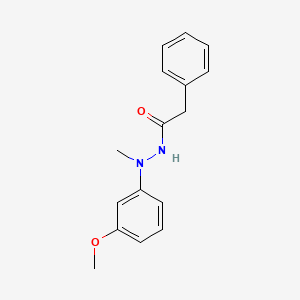
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide (MPMPH) is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of hydrazides and has been synthesized using various methods. MPMPH has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mecanismo De Acción
The mechanism of action of N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide is not fully understood. However, it has been suggested that N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide may exert its pharmacological effects by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide may also exert its anticonvulsant effects by modulating the activity of ion channels in the brain.
Biochemical and Physiological Effects:
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has been found to possess anti-inflammatory, analgesic, and anticonvulsant effects. It has also been found to have potential as an anticancer agent. Additionally, N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has been studied for its potential use in the treatment of Parkinson's disease. The exact biochemical and physiological effects of N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide are not fully understood, and further research is needed to elucidate its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control of the chemical structure and purity of the compound. N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has also been extensively studied, and its pharmacological properties are well documented. However, there are also limitations to the use of N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide in lab experiments. The exact mechanism of action of N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide is not fully understood, and further research is needed to elucidate its pharmacological properties.
Direcciones Futuras
There are several future directions for the study of N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide. One potential direction is to further explore its potential as an anticancer agent. Another direction is to investigate its potential use in the treatment of Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide and its potential pharmacological properties. Overall, N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has great potential for further research and development as a potential therapeutic agent.
Métodos De Síntesis
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide can be synthesized using various methods, including the reaction of 3-methoxybenzoyl chloride with N-methyl-2-phenylacetohydrazide in the presence of a base or by the reaction of 3-methoxybenzohydrazide with N-methyl-2-phenylacetamide. The purity of the synthesized compound can be confirmed by melting point determination, thin-layer chromatography, and spectral analysis.
Aplicaciones Científicas De Investigación
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant effects. N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has also been found to have potential as an anticancer agent. Additionally, N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide has been studied for its potential use in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(14-9-6-10-15(12-14)20-2)17-16(19)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUJSGRMPNOCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxyphenyl)-N'-methyl-2-phenylacetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-{2-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4924493.png)
![N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4924495.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4924501.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4924509.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4924517.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4924518.png)
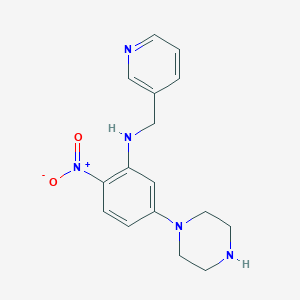
![3-amino-N~2~-(4-bromophenyl)-6-methyl-N~5~-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B4924526.png)
![1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4924540.png)
![1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4924549.png)
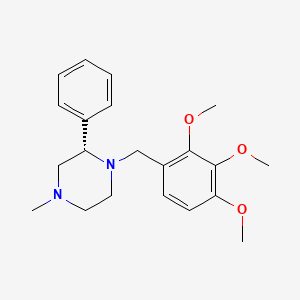
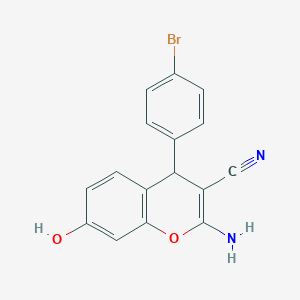
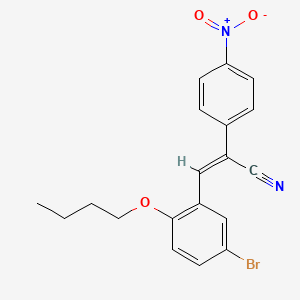
![4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B4924561.png)